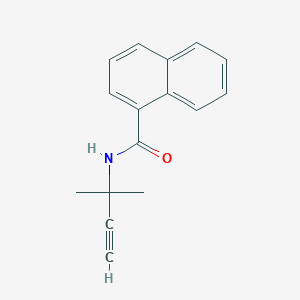

N-(2-Methylbut-3-yn-2-yl)naphthalene-1-carboxamide

Description

N-(2-Methylbut-3-yn-2-yl)naphthalene-1-carboxamide is a naphthalene-based carboxamide derivative characterized by a terminal alkyne substituent (2-methylbut-3-yn-2-yl group) on the carboxamide nitrogen. This structural feature distinguishes it from other naphthalene carboxamides, which typically incorporate aromatic or simple alkyl/alkoxy substituents. The compound’s alkyne moiety may confer unique physicochemical properties, such as enhanced lipophilicity or reactivity, which could influence its biological activity or synthetic utility.

Properties

CAS No. |

62696-26-8 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

N-(2-methylbut-3-yn-2-yl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C16H15NO/c1-4-16(2,3)17-15(18)14-11-7-9-12-8-5-6-10-13(12)14/h1,5-11H,2-3H3,(H,17,18) |

InChI Key |

YGIINFYDAIWXHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)NC(=O)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbut-3-yn-2-yl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-methylbut-3-yn-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbut-3-yn-2-yl)naphthalene-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,4-dicarboxylic acid derivatives, while reduction can produce naphthalene-1-carboxamide derivatives with different substituents .

Scientific Research Applications

N-(2-Methylbut-3-yn-2-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(2-Methylbut-3-yn-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of naphthalene carboxamides are highly dependent on the substituents attached to the carboxamide nitrogen and the naphthalene ring. Below is a systematic comparison:

Table 1: Key Structural Analogues and Their Properties

*Estimated based on molecular formula.

Key Observations:

Antimicrobial Activity: Electron-withdrawing groups (e.g., NO₂, Cl) on the phenyl ring enhance antibacterial and antimycobacterial activity. For example, N-(2-nitrophenyl) derivatives exhibit MIC values comparable to rifampicin against Mycobacterium tuberculosis . Alkoxy groups (e.g., propoxy) improve activity while maintaining low cytotoxicity. N-(4-propoxyphenyl)-2-hydroxynaphthalene-1-carboxamide showed MIC = 12 µM against M. tuberculosis with minimal cytotoxicity .

Lipophilicity and Cytotoxicity :

- Higher logP values (e.g., from alkoxy or alkyne substituents) correlate with increased membrane permeability but may also elevate cytotoxicity. Positional isomers (e.g., 1-hydroxy vs. 2-hydroxy naphthalene carboxamides) show divergent toxicity profiles .

Synthetic Accessibility :

- Microwave-assisted synthesis and propargyl bromide-mediated alkylation (as in ) are efficient for introducing alkynyl groups, suggesting feasible routes to the target compound .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing vs. Electron-Donating Groups :

Nitro and chloro substituents enhance antibacterial activity by increasing electrophilicity and interaction with bacterial targets . Methoxy groups, though electron-donating, improve solubility without significantly compromising activity . - Alkyne Substituents : The 2-methylbut-3-yn-2-yl group in the target compound likely increases lipophilicity (predicted logP ~3.2), analogous to alkoxy chains, but its steric bulk may affect binding kinetics compared to planar aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.